4-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(2-Chloro-6-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound featuring a morpholine core substituted with a (2-chloro-6-fluorophenyl)methyl group at the 4-position and a pyrrolidine-1-carbonyl moiety at the 2-position. The morpholine ring contributes to enhanced solubility and bioavailability, common in pharmacologically active molecules .
Properties
IUPAC Name |
[4-[(2-chloro-6-fluorophenyl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClFN2O2/c17-13-4-3-5-14(18)12(13)10-19-8-9-22-15(11-19)16(21)20-6-1-2-7-20/h3-5,15H,1-2,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFNTGYLAGSAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights:
Structural Diversity: The target compound’s morpholine core contrasts with the thieno-pyrimidine () and quinoline-morpholine hybrid (), which incorporate heterocyclic or fused-ring systems. These structural differences impact rigidity and electronic properties, influencing binding to targets like kinases or AR variants .
Functional Group Impact: The pyrrolidine-1-carbonyl group in the target compound may enhance hydrogen-bonding capacity relative to VPC-14228’s thiazole or the methanesulfonyl-piperazine in ’s compound. This could improve interactions with polar binding pockets . Halogenation (Cl/F) in the target compound likely increases metabolic stability compared to non-halogenated analogs, a common strategy in medicinal chemistry .
Synthetic Considerations :
- The synthesis of the target compound’s benzyl-morpholine scaffold may involve alkylation reactions analogous to those in , where bromomethyl intermediates are coupled with nucleophiles (e.g., piperazine derivatives) .
- Purification methods such as flash chromatography (used in ) are standard for isolating morpholine derivatives, ensuring high purity .
Research Findings and Implications
- The chloro-fluorophenyl group could confer improved blood-brain barrier penetration compared to less halogenated analogs.
- Computational Modeling : Tools like SHELX () are critical for resolving crystal structures of similar compounds, aiding in the rational design of derivatives with optimized binding .
- Structure-Activity Relationships (SAR) : The target compound’s pyrrolidine carbonyl group may mimic natural ligands in enzymatic binding sites, a hypothesis supported by the use of analogous groups in kinase inhibitors () .
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